Tert-butyl (4-iodo-2-nitrophenyl)carbamate
Overview
Description
Tert-butyl (4-iodo-2-nitrophenyl)carbamate is an organic compound with the molecular formula C11H13IN2O4. It is a derivative of carbamic acid and contains both an iodine and a nitro group attached to a phenyl ring. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (4-iodo-2-nitrophenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-iodo-2-nitroaniline with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like tetrahydrofuran at room temperature. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-iodo-2-nitrophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products with different substituents replacing the iodine atom.
Reduction: 4-amino-2-nitrophenylcarbamate.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
Tert-butyl (4-iodo-2-nitrophenyl)carbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (4-iodo-2-nitrophenyl)carbamate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, resulting in the formation of a new bond. In reduction reactions, the nitro group is reduced to an amino group, altering the electronic properties of the molecule. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4-iodophenyl)carbamate
- Tert-butyl (4-nitrophenyl)carbamate
- Tert-butyl (4-bromophenyl)carbamate
Uniqueness
Tert-butyl (4-iodo-2-nitrophenyl)carbamate is unique due to the presence of both an iodine and a nitro group on the phenyl ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Properties
IUPAC Name |
tert-butyl N-(4-iodo-2-nitrophenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-11(2,3)18-10(15)13-8-5-4-7(12)6-9(8)14(16)17/h4-6H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHGAFUPACBMDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634928 | |
Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335254-69-8 | |
Record name | tert-Butyl (4-iodo-2-nitrophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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